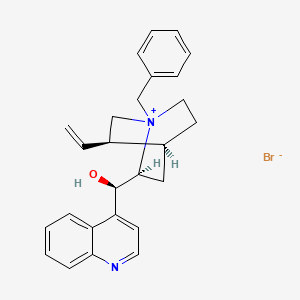

n-Benzylcinchonidinium bromide

Descripción

Propiedades

Número CAS |

118089-84-2 |

|---|---|

Fórmula molecular |

C26H29BrN2O |

Peso molecular |

465.43 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Key Applications

- Chiral Separation

- Asymmetric Synthesis

- Biological Studies

- Analytical Chemistry

- Phase Transfer Catalysis

Table 1: Summary of Applications

Case Studies

Case Study 1: Enantioselective Alkylation

In a study published by Park and Jew, this compound was utilized to achieve high enantioselectivity (up to 94%) in the alkylation of glycine esters. The performance was influenced by the steric bulk of the substituents on the catalyst, demonstrating its effectiveness as an asymmetric catalyst .

Case Study 2: Chiral Resolution Using Inclusion Complexes

Another significant application involved the resolution of SPINOL using this compound through co-crystallization techniques. This study highlighted the compound's ability to form inclusion complexes, which are vital for resolving chiral compounds efficiently .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Benzyltriethylammonium Bromide

- CAS: Not explicitly provided (see ).

- Molecular Weight : ~336.28 g/mol.

- Applications: Non-chiral phase-transfer catalyst for nucleophilic substitutions and esterifications.

- Key Differences : Lacks the cinchona alkaloid backbone, rendering it achiral and unsuitable for asymmetric synthesis. Its smaller size reduces steric effects and hydrogen-bonding capacity compared to n-Benzylcinchonidinium bromide .

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide

Sepantronium Bromide (YM-155)

- CAS : 781661-94-5.

- Molecular Weight : 443.29 g/mol.

- Applications : Anticancer agent targeting survivin protein (IC₅₀ = 0.54 nM in PC-3 cells).

- Key Differences : Structurally distinct (contains a methyl ether and cyclic sulfonamide). Its biological activity diverges entirely from the catalytic role of this compound .

Catalytic Performance and Enantioselectivity

Table 1: Comparative Catalytic Data

- This compound outperforms achiral PTCs in enantioselective reactions due to its chiral environment and hydrogen-bonding interactions (e.g., benzylic C—H⋯anion interactions) .

- Fluorinated analogs (e.g., 2-fluorobenzyl derivatives) exhibit reduced catalytic efficiency due to altered electronic and steric effects .

Structural Insights from Crystal Data

- This compound forms a sesquihydrate (II) with water molecules mediating O—H⋯Br and C—H⋯O interactions, stabilizing the crystal lattice .

- Comparison with N-Benzylcinchoninium salts (pseudo-enantiomers): The cinchonidine-derived bromide shows distinct binding modes compared to cinchonine-based analogs, influencing substrate orientation and selectivity .

Métodos De Preparación

Reaction Conditions and Stoichiometry

In a standard procedure, cinchonidine (1.0 equiv) is dissolved in anhydrous ethanol or acetonitrile (20–25 mL/g substrate). Benzyl bromide (1.2–1.5 equiv) is added dropwise under nitrogen, and the mixture is refluxed for 24–48 hours. Excess benzyl bromide ensures complete quaternization, as the reaction equilibrium favors product formation due to the poor solubility of the quaternary ammonium salt.

The reaction’s progress is monitored via thin-layer chromatography (TLC) using chloroform:methanol (10:1) as the mobile phase. Unreacted cinchonidine (Rf = 0.5) diminishes as BCDBr (Rf = 0.2) forms.

Solvent and Temperature Effects

Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing the transition state through dipole interactions. Ethanol, though less polar, remains effective due to its high boiling point (78°C), which facilitates reflux conditions. Lower temperatures (40–60°C) prolong reaction times (>72 hours) but reduce side products such as di-benzylated species.

Alternative Synthetic Approaches

Thiol-Ene Click Chemistry Followed by Quaternization

A modified method involves pre-functionalizing cinchonidine with thiols before quaternization. For example, methyl-3-mercaptopropionate reacts with cinchonidine’s vinyl group via radical-initiated thiol-ene coupling (AIBN, 70°C, 24 hours). The thiolated intermediate is then treated with benzyl bromide in ethanol/DMF (5:6:2 v/v) at 100°C for 6 hours, yielding BCDBr in 92–96% purity. This approach improves regioselectivity but requires additional purification steps.

Anion Exchange Metathesis

BCDBr can also be synthesized via anion exchange from N-benzylcinchonidinium chloride. Equimolar sodium bromide is added to an aqueous solution of the chloride salt, and the precipitated bromide is filtered and recrystallized from acetone. This method avoids harsh alkylation conditions but depends on the availability of the chloride precursor.

Purification and Crystallization Techniques

Column Chromatography

Crude BCDBr is purified using silica gel chromatography with chloroform:methanol (100:1) as the eluent. Fractions containing the product (Rf = 0.2) are pooled and evaporated, yielding a yellowish solid. This step removes unreacted benzyl bromide and cinchonidine-derived byproducts.

Recrystallization

Recrystallization from acetone or acetone/ether mixtures (1:3 v/v) produces needle-like crystals suitable for X-ray diffraction. Slow vapor diffusion of diethyl ether into an acetonitrile solution yields the anhydrous form (m.p. 190°C decomp.), while water-containing systems produce a sesquihydrate (m.p. 58–60°C).

Characterization and Quality Control

Spectroscopic Analysis

Thermal Properties

-

Thermogravimetric Analysis (TGA): The sesquihydrate loses 1.5 H2O at 80–120°C, followed by decomposition above 190°C.

Mechanistic Insights and Side Reactions

Quaternization proceeds via an SN2 mechanism, with benzyl bromide’s electrophilic carbon attacking the lone pair of cinchonidine’s quinuclidine nitrogen. Competing N-alkylation at the quinoline nitrogen is suppressed due to steric hindrance. Side products include:

-

Di-benzylated Species: Formed at elevated temperatures (>100°C) or excess benzyl bromide.

-

Solvolysis Products: Ethanol reacts with benzyl bromide to form benzyl ethyl ether, necessitating anhydrous conditions.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors reduce reaction times to 2–4 hours by improving heat transfer and mixing efficiency. Ethanol is replaced with isopropanol to lower costs, though this necessitates longer reflux periods (36–48 hours). Yield optimization studies indicate 85–90% efficiency at 1.3 equivalents of benzyl bromide.

Comparative Data on Synthetic Methods

| Method | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Quaternization | Ethanol | 48 | 78 | 97 |

| Thiol-Ene Approach | Ethanol/DMF | 30 | 92 | 99 |

| Anion Exchange | Water/Acetone | 24 | 85 | 95 |

Q & A

Q. What is the optimized synthetic procedure for n-benzylcinchonidinium bromide, and how does solvent selection impact reaction efficiency?

The synthesis typically involves quaternization of cinchonidine with benzyl bromide under reflux conditions. In one protocol, 10.0 mmol of cinchonidine reacts with 15.0 mmol of benzyl bromide in 70 mL of anhydrous acetone for 48 hours, yielding 75% product after filtration and drying . A modified method uses 100 mmol of cinchonidine in 400 mL of absolute acetone over 72 hours, achieving comparable yield (75%) but with extended reaction time . Solvent volume and purity are critical: anhydrous acetone minimizes side reactions, while larger solvent volumes may reduce reaction concentration, potentially slowing kinetics without compromising yield.

Q. How are structural and stereochemical properties of this compound confirmed post-synthesis?

Key characterization methods include:

- 1H NMR (400 MHz, CD₃OD): Peaks at δ 8.87 (d, J = 4.6 Hz), 7.58–7.27 (m, aromatic), and 5.66 (ddd, J = 17.3, 10.5, 7.0 Hz) confirm benzyl and cinchonidine moieties .

- 13C NMR (75.5 MHz, MeOD): Signals at δ 151.0 (quinoline C), 69.7 (C20), and 52.7 (N-CH₂) verify quaternization .

- IR (KBr) : Absorbance at ~1650 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (C-Br) further corroborate structure .

- Optical rotation : [α]D = -31° (CH₃OH) confirms chirality retention .

Q. What purification strategies are recommended to minimize byproducts like G’ in this compound synthesis?

Critical steps include:

- Sequential reagent addition : Adding benzyl bromide after KOH in phase-transfer catalysis prevents G’ formation .

- Solvent washing : Post-reaction, organic phases are washed with NaBr solution to remove unreacted halides .

- Precipitation : Dropwise addition of CH₂Cl₂ solution into n-hexane/Et₂O (1:5) yields pure product as a fluffy solid, avoiding prolonged storage that promotes degradation .

Advanced Research Questions

Q. How does this compound function as a phase-transfer catalyst (PTC) in asymmetric synthesis, and what factors influence enantioselectivity?

As a chiral PTC, it facilitates anion transfer (e.g., enolates) across immiscible phases, with enantioselectivity governed by:

- Counterion effects : Bromide vs. chloride alters ion-pairing strength and transition-state geometry .

- Substrate steric bulk : Bulky substrates (e.g., benzhydryl groups) enhance asymmetric induction via tighter chiral recognition .

- Solvent polarity : Low-polarity solvents (e.g., CH₂Cl₂) stabilize ion pairs, improving selectivity .

Q. What experimental design considerations resolve contradictions in reported catalytic performance across studies?

Discrepancies in catalytic efficiency may arise from:

- Moisture sensitivity : Trace water hydrolyzes benzyl bromide, reducing active catalyst concentration. Rigorous drying of solvents and reagents is essential .

- Temperature gradients : Uneven heating during reflux (e.g., oil bath vs. mantle) impacts reaction homogeneity. Electronic temperature control (±1°C) improves reproducibility .

- Analytical calibration : NMR yield vs. isolated yield discrepancies necessitate internal standards (e.g., 1,3,5-trimethoxybenzene) for accurate quantification .

Q. How can computational modeling complement experimental data to predict this compound’s catalytic behavior?

Molecular dynamics (MD) simulations and DFT calculations can:

- Map transition states : Predict enantioselectivity trends for novel substrates .

- Optimize cation-anion interactions : Screen counterions (e.g., Br⁻ vs. PF₆⁻) for improved ion-pair stability .

- Validate spectroscopic assignments : Simulate NMR/IR spectra to resolve overlapping peaks in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.